Ethyl 4-(pyridin-2-yl)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(pyridin-2-yl)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound is characterized by a piperidine ring attached to a pyridine moiety and an ethyl ester group. It is a versatile molecule with significant applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(pyridin-2-yl)piperidine-1-carboxylate typically involves the reaction of 4-piperidone with pyridine-2-carboxylic acid, followed by esterification with ethanol. The reaction conditions often include the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(pyridin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and reduced piperidine derivatives.
Substitution: Various substituted piperidine and pyridine derivatives.
Scientific Research Applications
Ethyl 4-(pyridin-2-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(pyridin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit nitric oxide synthase, leading to reduced production of nitric oxide, which plays a role in inflammation and immune response .
Comparison with Similar Compounds
Ethyl 4-(pyridin-2-yl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(pyrazin-2-yl)piperidine-1-carboxylate: Similar structure but with a pyrazine ring instead of a pyridine ring.
Ethyl 4-(4-methylpyridin-2-yl)piperidine-1-carboxylate: Contains a methyl group on the pyridine ring.
Ethyl 4-(4-chloropyridin-2-yl)piperidine-1-carboxylate: Contains a chlorine atom on the pyridine ring.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their structures.
Properties
CAS No. |
138828-90-7 |
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Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 4-pyridin-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)15-9-6-11(7-10-15)12-5-3-4-8-14-12/h3-5,8,11H,2,6-7,9-10H2,1H3 |
InChI Key |
CPCDOQZPZDCNFE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C2=CC=CC=N2 |
Origin of Product |
United States |
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